5-Bromoindole

Antimicrobial Biofilm E. coli

5-Bromoindole (CAS 10075-50-0) is a C-5 brominated indole with distinct electronic and steric properties that drive its reactivity in Sonogashira cross-coupling (>99% yield), electropolymerization, and phosphorescent probe design. Its heavy atom effect quenches fluorescence (ΦF=0.0034) and enables direct triplet excitation for OLEDs. In biological research, it reduces EHEC biofilm formation >61% at sub-inhibitory concentrations, enabling precise anti-virulence studies. This ≥99% purity compound is ideal for medicinal chemistry, materials science, and chemical biology. Order now for reliable supply.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 10075-50-0
Cat. No. B119039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoindole
CAS10075-50-0
Synonyms5-Bromo-1H-indole
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1Br
InChIInChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
InChIKeyVXWVFZFZYXOBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoindole (CAS 10075-50-0): Chemical Profile and Core Identity


5-Bromoindole (C₈H₆BrN, MW 196.04) is a halogenated indole derivative with a bromine atom substituted at the C-5 position of the indole ring [1]. This specific structural modification confers distinct electronic and steric properties compared to the parent indole, directly impacting its reactivity in cross-coupling chemistry and its photophysical behavior [2]. It is primarily utilized as a versatile pharmaceutical and chemical intermediate, recognized for its role in constructing more complex bioactive molecules and materials [3].

Why 5-Bromoindole Cannot Be Casually Substituted by Other 5-Halogenated or 5-Substituted Indoles


Interchanging 5-Bromoindole with other 5-substituted indoles (e.g., 5-fluoro, 5-chloro, 5-methoxy, 5-nitro) is not a straightforward or functionally neutral substitution. The choice of C-5 substituent critically dictates the compound's electronic density, steric bulk, and leaving group potential, which in turn governs its reactivity, spectroscopic signature, and biological target interactions. Direct comparative studies demonstrate that the bromine atom confers a distinct set of properties: it serves as an optimal handle for palladium-catalyzed cross-coupling reactions [1], triggers a heavy atom effect leading to a >75-fold decrease in fluorescence quantum yield compared to indole , and results in a distinct antifungal mechanism of action compared to its 5-fluoro analog [2]. Consequently, using an alternative 5-substituted indole without validation would likely lead to synthetic failure, altered material properties, or an incorrect interpretation of biological results.

5-Bromoindole: A Quantitative Comparator Guide for Scientific and Industrial Differentiation


Antibiofilm Efficacy of 5-Bromoindole Against Enterohemorrhagic E. coli (EHEC) Compared to Other Halogenated Indoles

In a study evaluating the antimicrobial and antibiofilm abilities of 16 halogenated indoles against EHEC, 5-Bromoindole demonstrated specific potency. While the overall antibiofilm activity trend was chloroindoles > bromoindoles > indole > fluoroindoles, 5-Bromoindole showed a defined MIC and biofilm inhibition percentage that differentiates it from the parent indole and the less active 5-fluoroindole class [1].

Antimicrobial Biofilm E. coli

Photophysical Differentiation: Heavy Atom Effect on Fluorescence and Phosphorescence vs. Indole

The presence of the heavy bromine atom in 5-Bromoindole dramatically alters its luminescence properties compared to the unsubstituted indole core. This is a classic heavy atom effect, where the bromine enhances intersystem crossing from the singlet to the triplet excited state .

Fluorescence Phosphorescence Photophysics

Differentiated Antifungal Mechanism of Action vs. 5-Fluoroindole

A mechanistic study on the phytopathogenic fungus Fusarium oxysporum f. sp. spinaciae revealed that 5-Bromoindole operates via a different inhibitory pathway than its 5-fluoroindole analog. This distinction is critical for understanding resistance development and target specificity [1].

Antifungal Mechanism of Action Fusarium

Sonogashira Cross-Coupling Efficiency for Constructing Alkynyl-Indole Scaffolds

The C-5 bromine atom in 5-Bromoindole is an excellent leaving group for palladium-catalyzed cross-coupling reactions. In a Sonogashira coupling with phenylacetylene, quantitative conversion was achieved under optimized conditions, demonstrating its synthetic utility [1].

Cross-coupling Sonogashira Synthetic Chemistry

Electropolymerization Potential of 5-Bromoindole for Conductive Polymer Films

5-Bromoindole can be electropolymerized to form poly(5-bromoindole) (PBrI) films. The oxidation potential is a key parameter for electrosynthesis, and its value differs depending on the electrolyte medium [1].

Electropolymerization Conductive Polymers Materials Science

Where 5-Bromoindole Provides the Strongest Differentiated Value: Application Scenarios


Probing Anti-Virulence Strategies for EHEC Infections

Based on the quantitative antibiofilm data [1], 5-Bromoindole is specifically suited for studies investigating sub-inhibitory anti-virulence effects against Enterohemorrhagic E. coli (EHEC). Its ability to reduce biofilm formation by >61% at a concentration (20 µg/mL) that does not kill planktonic cells makes it a powerful tool to dissect biofilm regulatory mechanisms independently of general bacterial stress responses.

Development of Room-Temperature Phosphorescent (RTP) Materials and Probes

The unique photophysical signature of 5-Bromoindole—strongly quenched fluorescence (ΦF = 0.0034) and a red-shifted phosphorescence emission at 530 nm —positions it as a valuable scaffold for designing heavy-atom-containing RTP probes or organic light-emitting diodes (OLEDs). Its ability to be directly excited into the triplet state at visible wavelengths (450-500 nm) is a rare and advantageous property for bio-imaging applications, avoiding the need for UV excitation.

Synthesis of 5-Alkynyl-Indole Libraries via Sonogashira Coupling

For medicinal chemists building focused libraries of 5-substituted indoles, 5-Bromoindole is a superior starting material due to its validated high yield (>99%) in Sonogashira cross-coupling reactions with alkynes [2]. This enables the efficient and predictable introduction of diverse alkynyl functional groups, a common motif in kinase inhibitors and other bioactive molecules, as well as in materials for organic electronics.

Fabrication of Functionalized Conductive Polymer Films

In materials science, 5-Bromoindole serves as a precursor monomer for electropolymerization to produce poly(5-bromoindole) (PBrI) films [3]. The lower oxidation potential in boron trifluoride diethyl etherate [3] facilitates film formation. The resulting polymer films have been characterized for their electrochemical and thermal stability, suggesting potential utility in applications such as anticorrosion coatings, battery anodes, or solid-state sensors.

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